3-Chloronaphtho[2,3-b]benzofuran
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Overview
Description
3-Chloronaphtho[2,3-b]benzofuran is a chemical compound with the molecular formula C16H9ClO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloronaphtho[2,3-b]benzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the photochemical synthesis of naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans has been reported . This method includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloronaphtho[2,3-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Chloronaphtho[2,3-b]benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloronaphtho[2,3-b]benzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been found to inhibit certain enzymes and receptors, leading to their biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]benzofuran: Similar in structure but differs in the position of the fused rings.
Dibenzo[b,d]furan: Contains two benzene rings fused to a furan ring, differing in the overall structure.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of an oxygen atom in the furan ring.
Uniqueness
3-Chloronaphtho[2,3-b]benzofuran is unique due to the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H9ClO |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
3-chloronaphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9H |
InChI Key |
OCPJSHAVYMWVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
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